ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate, commonly known as EACT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiosemicarbazones and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of EACT is not fully understood. However, it is believed that EACT exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in the progression of diseases. EACT has been shown to inhibit the activity of ribonucleotide reductase, which is involved in the synthesis of DNA, and also inhibit the activity of topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
EACT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. EACT has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the progression of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using EACT in lab experiments is its high potency. EACT has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of using EACT in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research of EACT. One potential direction is to study the efficacy of EACT in combination with other anti-cancer agents. Another potential direction is to study the potential use of EACT as a diagnostic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of EACT and its potential use in the treatment of various diseases.
Conclusion
In conclusion, EACT is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the field of medicinal chemistry as an anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agent. EACT has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research of EACT, and further research is needed to fully understand its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of EACT involves the reaction of ethyl 4,5-dimethyl-3-thiophenecarboxylate with allylisothiocyanate and thiosemicarbazide in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism and yields EACT as a yellow crystalline solid.
Scientific Research Applications
EACT has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific research studies as an anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agent. EACT has also been studied for its potential use as a diagnostic agent for various diseases.
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(prop-2-enylcarbamothioylamino)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-5-7-14-13(18)15-11-10(12(16)17-6-2)8(3)9(4)19-11/h5H,1,6-7H2,2-4H3,(H2,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGRKOAQCBHOPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364296 | |
Record name | ST50149879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50629-08-8 | |
Record name | NSC280491 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50149879 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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